4-Amino-2-Dimethylamino-6-Hydroxypyrimidin

Übersicht

Beschreibung

4-Amino-2-dimethylamino-6-hydroxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications .

Wissenschaftliche Forschungsanwendungen

4-Amino-2-dimethylamino-6-hydroxypyrimidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine: It is investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Wirkmechanismus

Target of Action

It’s known that the compound can cause skin irritation and serious eye irritation, suggesting that it may interact with proteins or receptors in the skin and eyes .

Mode of Action

It’s suggested that the compound might undergo an aldol condensation, a common reaction in organic chemistry . This reaction could potentially influence its interaction with its targets.

Result of Action

It’s known to cause skin and eye irritation , indicating that it may have some cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-2-dimethylamino-6-hydroxypyrimidine. For instance, the compound should be handled in a well-ventilated place, and direct contact with skin, eyes, and clothing should be avoided . Moreover, the compound’s storage temperature can affect its stability .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds, such as 2-amino-4,6-dihydroxypyrimidines, have been shown to inhibit immune-activated nitric oxide production . This suggests that 4-Amino-2-dimethylamino-6-hydroxypyrimidine may interact with enzymes, proteins, and other biomolecules involved in nitric oxide production .

Cellular Effects

It is hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Vorbereitungsmethoden

The synthesis of 4-Amino-2-dimethylamino-6-hydroxypyrimidine typically involves several steps. One common method includes the following steps:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

Condensation Reaction: A deacidification agent is added to the intermediate obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to the intermediate obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Analyse Chemischer Reaktionen

4-Amino-2-dimethylamino-6-hydroxypyrimidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include alkyl halides and nucleophiles.

Vergleich Mit ähnlichen Verbindungen

4-Amino-2-dimethylamino-6-hydroxypyrimidine can be compared with other similar compounds, such as:

2-Amino-4,6-dihydroxypyrimidine: This compound has similar structural features but lacks the dimethylamino group. It is known for its inhibitory effects on nitric oxide production.

2-Amino-4,6-dichloropyrimidine: This compound has chlorine atoms instead of hydroxyl groups and is known for its antiviral properties.

2,4-Dimethyl-6-hydroxypyrimidine: This compound has methyl groups instead of amino groups and is used in various chemical syntheses

Biologische Aktivität

4-Amino-2-dimethylamino-6-hydroxypyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

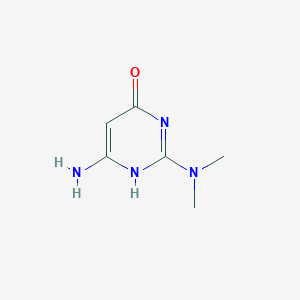

The chemical structure of 4-Amino-2-dimethylamino-6-hydroxypyrimidine can be represented as follows:

This compound features an amino group at position 4, a dimethylamino group at position 2, and a hydroxyl group at position 6 of the pyrimidine ring. These functional groups contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 4-Amino-2-dimethylamino-6-hydroxypyrimidine exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, in a study assessing its antibacterial activity against Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL, respectively.

Antifungal Properties

The compound has also been tested for antifungal activity. In vitro assays revealed that it inhibits the growth of Candida albicans, with an IC50 value of approximately 25 µg/mL. This suggests potential utility in treating fungal infections .

Anticancer Potential

The anticancer activity of 4-Amino-2-dimethylamino-6-hydroxypyrimidine has been explored in several studies. One notable study investigated its effects on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that the compound induced apoptosis in these cells, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells. Mechanistic studies suggested that the compound activates caspase pathways, leading to programmed cell death .

The biological activity of 4-Amino-2-dimethylamino-6-hydroxypyrimidine is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Signaling Modulation : It is hypothesized that this compound interacts with cellular signaling pathways, affecting gene expression and cellular responses.

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that it may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various pyrimidine derivatives, including 4-Amino-2-dimethylamino-6-hydroxypyrimidine. The results highlighted its superior activity against multi-drug resistant strains of bacteria compared to conventional antibiotics.

In Vitro Anticancer Study

In another investigation focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. The study demonstrated a dose-dependent decrease in cell viability and increased apoptosis markers, underscoring its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Amino-2-dimethylamino-6-hydroxypyrimidine, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 4-Amino-2-dimethylamino-6-hydroxypyrimidine | Amino & hydroxyl groups | MIC: 32 µg/mL | IC50: 15 µM (MCF-7) |

| 2-Amino-4,6-dihydroxypyrimidine | Lacks dimethylamino group | Moderate | Inhibitory effects |

| 2-Amino-4-chloropyrimidine | Chlorine substituent | High | Not evaluated |

Eigenschaften

IUPAC Name |

4-amino-2-(dimethylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-10(2)6-8-4(7)3-5(11)9-6/h3H,1-2H3,(H3,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWZIUPJSKQVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282106 | |

| Record name | 4-Amino-2-dimethylamino-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76750-84-0 | |

| Record name | 76750-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-dimethylamino-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.